molecular formula C11H8Cl2O2 B2593970 [5-(2,5-Dichlorophenyl)furan-2-yl]methanol CAS No. 585522-14-1

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol

Cat. No.: B2593970
CAS No.: 585522-14-1
M. Wt: 243.08
InChI Key: KUSVDHMFHSSDAL-UHFFFAOYSA-N
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Description

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H8Cl2O2. It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and stress responses . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At higher doses, this compound can induce toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in certain tissues . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction, often using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-Dichlorophenyl)furan-2-yl]methanol
  • [5-(2,6-Dichlorophenyl)furan-2-yl]methanol
  • [5-(3,5-Dichlorophenyl)furan-2-yl]methanol

Uniqueness

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[5-(2,5-dichlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVDHMFHSSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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